molecular formula C13H20N2O B1282071 3-Amino-N,N-diisopropylbenzamide CAS No. 81882-74-8

3-Amino-N,N-diisopropylbenzamide

Cat. No. B1282071
CAS RN: 81882-74-8
M. Wt: 220.31 g/mol
InChI Key: RUUVNNMTPOLLLQ-UHFFFAOYSA-N
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Description

3-Amino-N,N-diisopropylbenzamide is a derivative of 3-aminobenzamide, which is known to be an inhibitor of polyadenosine diphosphoribose polymerase (PARP). PARP plays a crucial role in DNA repair processes, and its inhibition by compounds like 3-aminobenzamide can lead to significant changes in DNA repair dynamics, particularly affecting the ligation step of the repair process .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 3-Amino-N,N-diisopropylbenzamide, they do provide insights into related compounds. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved through acylation and catalytic hydrogenation, with high yields reported for both steps . This suggests that similar methods could potentially be applied to synthesize 3-Amino-N,N-diisopropylbenzamide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For example, N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide was found to crystallize in two polymorphs, both belonging to the monoclinic system, with differences observed in the molecular conformations between the two forms . Although this does not directly describe 3-Amino-N,N-diisopropylbenzamide, it provides a framework for understanding how similar compounds might behave structurally.

Chemical Reactions Analysis

3-Aminobenzamide has been shown to interact with DNA repair processes. It increases the net break frequency in DNA by affecting the balance between excision and ligation, suggesting that it may regulate the ligation step through adenosine diphosphate ribosylation . Additionally, 3-aminobenzamide can act synergistically with alkylating agents to induce sister-chromatid exchanges, indicating its role in modulating chemical reactions related to DNA damage and repair .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-N,N-diisopropylbenzamide are not directly discussed in the provided papers. However, the effects of 3-aminobenzamide on cells suggest that it has specific interactions with cellular components, such as the cytoskeleton and substrate adhesion, which can prevent apoptotic cell death induced by UV-B radiation . This implies that the compound has particular physicochemical characteristics that allow it to penetrate cells and interact with intracellular targets.

Scientific Research Applications

  • Directed Deprotometallation of Aromatics

    • Field : Organic Chemistry
    • Application : This compound has been used in the directed deprotometallation of aromatics, a process that involves the selective removal of a proton from an aromatic compound and its replacement with a metal .
    • Method : The reaction was extended with success to the elaboration of N, N-diisopropylbenzamide. Notably, the presence of a bromo or iodo group on the benzene ring was tolerated provided that a lower reaction temperature was used .
    • Results : The results of this research have led to new and more efficient organic transformations, encouraging greater ancillary group tolerance by the base .
  • Anion Binding Studies

    • Field : Supramolecular Chemistry
    • Application : Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated .
    • Method : The interactions of the receptors were studied by 1H NMR titrations, showing the binding trend in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .
    • Results : The observed higher binding affinity for HSO4− than SO42− is attributed to the proton transfer from HSO4− to the central nitrogen of the receptor, leading to secondary acid–base interactions .

properties

IUPAC Name

3-amino-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUVNNMTPOLLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514076
Record name 3-Amino-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N,N-diisopropylbenzamide

CAS RN

81882-74-8
Record name 3-Amino-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JL Cosman - 2015 - search.proquest.com
Chapter one of this thesis describes the iridium-catalyzed ortho-selective C–H borylation reaction of tertiary benzamides. An iridium (I) complex paired with an electron-deficient …
Number of citations: 3 search.proquest.com

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